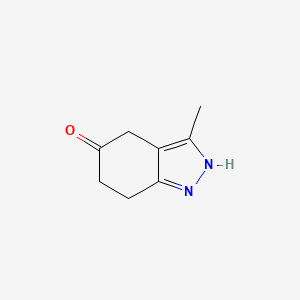

3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,4,6,7-tetrahydroindazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQWJFPLOCALPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(=O)CCC2=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1,4,6,7 Tetrahydroindazol 5 One and Analogues

Established Synthetic Pathways for Tetrahydroindazolones

Traditional synthetic routes to tetrahydroindazolones are well-documented, primarily relying on cyclocondensation reactions. These methods are valued for their reliability and the accessibility of starting materials.

Cyclocondensation Strategies Utilizing Hydrazine (B178648) Derivatives

The most prominent method for constructing the pyrazole (B372694) ring of tetrahydroindazolones is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov This reaction involves the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by dehydration to form the stable heterocyclic ring. The choice of substituted hydrazine allows for the introduction of various functionalities at the N-1 or N-2 position of the indazole core.

The reaction between a β-diketone and a hydrazine derivative is a classic and straightforward approach to creating polysubstituted pyrazoles. nih.gov For instance, the reaction of a cyclic 1,3-dione with hydrazine hydrate or a substituted hydrazine leads directly to the tetrahydroindazole (B12648868) framework. The process typically proceeds by forming a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration. researchgate.net

Synthetic Routes from 2-Acylcycloalkane-1,3-diones

A refined approach for the synthesis of tetrahydroindazolones involves the use of 2-acylcycloalkane-1,3-diones, which are cyclic β-triketones. These substrates offer multiple reactive sites for condensation with hydrazines. A common strategy involves the reaction of compounds like 2-acetyl-cyclohexane-1,3-dione with various hydrazine derivatives. mdpi.com This condensation is a key step in forming the fused pyrazole ring system.

A versatile multistep synthesis can begin with the ring-opening reaction of an oxazol-5-(4H)-one with a 1,3-diketone, such as dimedone, to form a 1,3,3'-tricarbonyl derivative. acs.org This intermediate is then subjected to cyclocondensation with a substituted hydrazine. researchgate.netacs.org The reaction proceeds regioselectively, with the more nucleophilic nitrogen of the substituted hydrazine typically attacking the appropriate carbonyl group to yield the desired 1,3-disubstituted tetrahydroindazolone regioisomer. acs.org

One-Pot Regioselective Synthesis Protocols

To improve efficiency and reduce waste, one-pot multicomponent reactions have been developed for the synthesis of complex heterocyclic systems. mdpi.comresearchgate.net These protocols combine several reaction steps into a single operation without isolating intermediates. For pyrazole-fused systems, a one-pot, three-component reaction might involve a cyclic 1,3-dione, an aldehyde, and a 5-aminopyrazole, which can be performed under microwave irradiation to yield complex fused heterocycles. nih.gov

Regioselectivity is a critical aspect of these syntheses, particularly when using unsymmetrical dicarbonyl compounds or substituted hydrazines. nih.gov Researchers have found that reaction conditions, such as the choice of solvent, can significantly influence the regiochemical outcome. For example, using aprotic dipolar solvents for the cyclocondensation of an arylhydrazine hydrochloride with a 1,3-diketone can lead to better regioselectivity compared to reactions in protic solvents like ethanol. nih.gov

Advanced and Emerging Synthetic Approaches

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental friendliness of chemical transformations. Techniques such as microwave irradiation and ultrasound sonication have been successfully applied to the synthesis of tetrahydroindazolones, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comresearchgate.net This technique relies on the efficient transfer of energy through dielectric heating directly to the solvent and reactant molecules. nih.gov

In the synthesis of tetrahydroindazole derivatives, microwave heating has been successfully employed for the key cyclocondensation step. mdpi.com For example, the reaction between 2-acetylcyclohexanone and various hydrazines has been performed under both conventional reflux and microwave irradiation, with the microwave-assisted method consistently providing better yields in shorter times. mdpi.com Similarly, the preparation of precursor β-triketones from 1,3-dicarbonyls and oxazolones is efficiently achieved under microwave irradiation. researchgate.netacs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydroindazoles

| Entry | Reactants | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Acetylcyclohexanone, Phenylhydrazine | Reflux | 6 h | 85 | mdpi.com |

| 2 | 2-Acetylcyclohexanone, Phenylhydrazine | Microwave | 5 min | 92 | mdpi.com |

| 3 | Dimedone, Oxazolone derivative | Microwave | - | - | acs.org |

| 4 | 1,3-Diketone, Hydrazine | Reflux | 6-8 h | - | mdpi.com |

This table is generated based on data presented in the referenced articles, illustrating the general trend of improved efficiency with microwave assistance.

Ultrasound-Mediated Synthesis Techniques

Ultrasound irradiation is another green chemistry technique used to enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can accelerate chemical transformations. mdpi.com

This method has been applied to the one-pot synthesis of various heterocyclic compounds, including pyrazole and thiazole derivatives. nih.gov For instance, multicomponent reactions to form complex heterocycles have been successfully carried out in aqueous media under ultrasonic irradiation, often without the need for a catalyst. mdpi.com The benefits include significantly shorter reaction times (minutes instead of hours) and excellent yields, making it a promising approach for the efficient synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one and its analogues. mdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-acetyl-cyclohexane-1,3-dione |

| Dimedone |

| Hydrazine |

| Phenylhydrazine |

| Arylhydrazine hydrochloride |

B2(OH)4-Mediated Reductive N-N Bond Formation

A modern approach to the formation of the pyrazole ring system, a core component of tetrahydroindazoles, involves the reductive formation of the N-N bond. While direct examples for this compound are not prevalent in the literature, the use of tetrahydroxydiboron (B2(OH)4) as a reducing agent represents a significant advancement in the synthesis of related heterocyclic structures. This method is particularly noteworthy for its mild conditions and environmental compatibility.

In the synthesis of N-acyl benzotriazoles, B2(OH)4 has been successfully employed to mediate a reductive transamidation with nitro compounds. mdpi.comorganic-chemistry.org This reaction proceeds in water, obviating the need for harsh organic solvents and metal catalysts. mdpi.comorganic-chemistry.org The mechanism is proposed to involve the formation of an amino boric acid intermediate, which then undergoes bond metathesis. mdpi.comorganic-chemistry.org This strategy's applicability to the synthesis of indazolones, which are structural analogues of tetrahydroindazol-5-ones, suggests its potential for the construction of the target molecule's core heterocyclic system. The key advantage of this method is the ability to form the crucial N-N bond under gentle conditions, which is often a challenge in traditional hydrazine-based syntheses.

Table 1: Key Features of B2(OH)4-Mediated Reductive Transamidation

| Feature | Description |

| Reducing Agent | Tetrahydroxydiboron (B2(OH)4) |

| Solvent | Water |

| Key Advantage | Metal-free and mild reaction conditions |

| Applicability | Synthesis of amides and potentially indazolone cores |

Rhodium(III)-Catalyzed C-H Activation and Annulation Cascades

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the efficient construction of complex heterocyclic systems. This methodology allows for the direct functionalization of C-H bonds, which are typically unreactive, thereby streamlining synthetic routes and improving atom economy. While specific applications to this compound are still emerging, the synthesis of substituted pyrazoles through this approach provides a strong precedent.

One notable example is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which yields highly substituted pyrazoles. organic-chemistry.orgacs.org This cascade reaction involves an unexpected C-N bond cleavage followed by an intramolecular dehydration cyclization. organic-chemistry.orgacs.org The reaction proceeds under mild conditions and demonstrates the versatility of rhodium catalysis in forming the pyrazole nucleus.

Furthermore, combined experimental and computational studies have investigated the rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with alkynes to form pyrazoloisoquinolines. acs.org These studies indicate that C-H activation is a reversible and rate-limiting step, and the subsequent reaction with alkynes can be competitive with this process. acs.org The efficiency of these catalytic systems highlights their potential for the synthesis of fused pyrazole systems, including tetrahydroindazole analogues.

Table 2: Rhodium(III)-Catalyzed Synthesis of Pyrazole Derivatives

| Catalyst | Reactants | Product | Key Features |

| [CpRhCl2]2 | Hydrazines and Alkynes | Highly substituted pyrazoles | Mild conditions, unexpected C-N bond cleavage |

| [Rh(MeCN)3Cp][PF6]2 | 3-Phenylpyrazoles and Alkynes | Pyrazoloisoquinolines | Efficient catalysis at 80 °C |

Divergent and Orthogonal Synthetic Strategies for Regiocontrol

The synthesis of substituted tetrahydroindazoles often yields a mixture of regioisomers, posing significant purification challenges. Divergent and orthogonal synthetic strategies offer a solution by enabling selective access to specific isomers from a common intermediate. These strategies rely on the careful choice of reagents and reaction conditions to control the regiochemical outcome of the reaction.

A notable example is the temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. mdpi.com By simply adjusting the reaction temperature, it is possible to selectively obtain either the N-H pyrazole or the N-tosylated pyrazole from the same starting materials. mdpi.com This approach, which is transition-metal-catalyst- and oxidant-free, showcases the power of reaction parameter control in achieving regioselectivity.

Another strategy involves a reagent-assisted regio-divergent cyclization for the synthesis of pyrazoles. rsc.org This one-pot, base-promoted cyclization of hydrazines with alkynyl silane under mild conditions allows for the synthesis of diverse silicone-substituted and functionalized pyrazoles with exceptional selectivity. rsc.org Furthermore, a transition-metal-free, three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones can lead to the formation of either 1,3,5-trisubstituted or 1,3-disubstituted pyrazoles by slightly modifying the reaction conditions. rsc.org

Table 3: Divergent Synthesis of Pyrazole Analogues

| Strategy | Reactants | Conditions | Products |

| Temperature Control | α,β-Alkynic hydrazones | 95 °C in EtOH with DBU | 3,5-Disubstituted-1H-pyrazoles |

| α,β-Alkynic hydrazones | Room temperature in ionic liquid | 1-Tosyl-3,5-disubstituted-1H-pyrazoles | |

| Reagent-Assisted Cyclization | Hydrazines and Alkynyl silane | Base-promoted | Silicone-substituted pyrazoles |

| Three-Component Reaction | Arylaldehydes, Ethyl acrylate, N-Tosylhydrazones | Modified conditions | 1,3,5-Trisubstituted and 1,3-disubstituted pyrazoles |

Application of the Ritter Reaction in Tetrahydroindazole Synthesis

The Ritter reaction provides a valuable method for the functionalization of the tetrahydroindazole core. This reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alcohol or alkene in the presence of a strong acid, to form an N-alkyl amide.

While not a direct method for the synthesis of the tetrahydroindazole ring itself, the Ritter reaction has been successfully applied to introduce acylamino groups at various positions of the tetrahydroindazole scaffold. This functionalization is particularly useful for modifying the pharmacological properties of the molecule. For instance, the reaction of a pyrazole nitrene in acetic acid can lead to a formal C-H acetoxylation, demonstrating the versatility of reactions on the pyrazole core. mdpi.com The ability to introduce amide functionalities opens up avenues for further derivatization and the exploration of structure-activity relationships.

Strategies for Functionalization and Derivatization

Once the this compound scaffold is synthesized, further functionalization and derivatization are crucial for developing a library of compounds for biological screening. Key strategies focus on regioselective N-alkylation and functionalization at the C3-position.

Regioselective N-Alkylation Approaches

The pyrazole ring of the tetrahydroindazole system contains two nitrogen atoms, and their selective alkylation is a common challenge in the synthesis of N-substituted derivatives. The development of regioselective N-alkylation methods is therefore of significant importance.

Various factors, including the nature of the alkylating agent, the base, and the solvent, can influence the regioselectivity of the reaction. For instance, a highly regioselective magnesium-catalyzed N2-alkylation of 3-substituted pyrazoles has been developed using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com This method provides the N2-alkylated products with high regioselectivities, ranging from 76:24 to 99:1. thieme-connect.com

In another approach, a catalyst-free Michael reaction has been utilized for the preparation of N1-alkyl pyrazoles in high yield and with excellent regioselectivity (N1/N2 > 99.9:1). semanticscholar.orgacs.org This protocol has been extended to a general regioselective N1-alkylation of 1H-pyrazoles to produce di-, tri-, and tetra-substituted pyrazoles in a single step. semanticscholar.orgacs.org Furthermore, engineered enzymes have been shown to enable the selective N-alkylation of pyrazoles with simple haloalkanes, achieving unprecedented regioselectivity (>99%). nih.gov

Table 4: Regioselective N-Alkylation of Pyrazole Analogues

| Method | Alkylating Agent | Catalyst/Conditions | Regioselectivity |

| Mg-catalyzed Alkylation | α-Bromoacetates/acetamides | MgBr2 | N2-alkylation (up to 99:1) |

| Michael Addition | Michael acceptors | Catalyst-free | N1-alkylation (>99.9:1) |

| Enzymatic Alkylation | Haloalkanes | Engineered enzymes | N1 or N2 alkylation (>99%) |

C3-Functionalization Methodologies

The C3-position of the pyrazole ring is another key site for functionalization, allowing for the introduction of a wide range of substituents. A flexible synthesis of pyrazoles with different, functionalized substituents at the C3 and C5 positions has been reported. nih.govacs.org This method involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to construct the pyrazole nucleus. nih.govacs.org Subsequent deprotection and conversion of the alcohol to a chloride provides a handle for further nucleophilic substitution reactions, allowing the introduction of thioether or phosphine side chains at the C3 position. nih.govacs.org

Another approach involves the regioselective synthesis of C3-hydroxyarylated pyrazoles through the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org This method is significant as it does not require the C4 and C5 positions to be functionalized to achieve regioselectivity. acs.org Additionally, the design and synthesis of C3-pyrazole/chalcone-linked β-carboline hybrids have been explored, demonstrating the feasibility of introducing complex moieties at the C3-position to generate compounds with potential anticancer activity. nih.gov

Table 5: C3-Functionalization of Pyrazole Analogues

| Method | Key Intermediate | Introduced Functional Group |

| Nucleophilic Substitution | 3-(Chloromethyl) or 3-(2-chloroethyl)pyrazoles | Thioethers, Phosphines |

| Reaction with Arynes | Pyrazole N-oxides | Hydroxyaryl groups |

| Hybrid Synthesis | C3-acetyl-β-carboline | Chalcone/(N-acetyl)-pyrazole moieties |

Amide Bond Formation Techniques

Amide bond formation is a fundamental reaction in the synthesis of analogues of this compound, often utilized to introduce a wide range of substituents. This transformation typically involves the coupling of a carboxylic acid with an amine. jove.com

A common approach is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. jove.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are frequently employed as coupling reagents. researchgate.net The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide and a urea byproduct. researchgate.net To enhance the efficiency of the coupling reaction and to minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) can be used in conjunction with carbodiimides. researchgate.net

The choice of coupling reagent and reaction conditions is critical and depends on the specific substrates being used. A variety of other reagents have been developed to facilitate amide bond formation, each with its own advantages in terms of reaction speed, yield, and suppression of side products. wikipedia.org The development of efficient and mild amide bond-forming reactions is an active area of research, with a focus on improving atom economy and reducing the use of hazardous reagents. nih.gov

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Widely used, effective for a broad range of substrates. researchgate.net |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | High coupling efficiency, suitable for sterically hindered substrates. |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Rapid reactions, often used in solid-phase peptide synthesis. |

This table provides a summary of common classes of coupling reagents used in amide bond formation.

Introduction and Transformation of Amino Groups at Specific Positions

The introduction of amino groups onto the this compound scaffold is a key step in the synthesis of many analogues. One of the most versatile methods for introducing an amino group is through reductive amination of a ketone precursor. wikipedia.org This one-pot reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgnih.gov

Reductive amination can be carried out using a variety of reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine over the starting ketone. jove.com This method allows for the introduction of primary, secondary, and tertiary amines depending on the amine source used in the reaction. jove.com Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is another effective method for the reduction step. nih.gov

Once an amino group has been introduced, it can be further transformed into a variety of other functional groups. For example, the amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to introduce different substituents. These transformations are valuable for creating a diverse range of analogues with different physicochemical properties. In some instances, the amino group can be converted to an azide, which can then undergo further reactions such as cycloadditions. researchgate.net

| Method of Amination | Reagents | Description |

| Reductive Amination | Ketone, Amine, Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) | A one-pot reaction where a ketone is converted to an amine via an imine intermediate. jove.comwikipedia.org |

| Reduction of Nitro Compounds | Nitro-substituted precursor, Reducing Agent (e.g., H2/Pd/C, SnCl2) | A nitro group can be reduced to a primary amine. |

| Reduction of Azides | Azide-substituted precursor, Reducing Agent (e.g., H2/Pd/C, PPh3/H2O) | An azide group can be selectively reduced to a primary amine. researchgate.net |

This table outlines common methods for introducing amino groups into organic molecules, which are applicable to the synthesis of amino-substituted tetrahydroindazoles.

Combinatorial and Library Synthesis Strategies for Scaffold Diversification

Combinatorial chemistry and library synthesis are powerful tools for the rapid generation of a large number of diverse analogues of this compound. nih.govnih.gov These strategies are particularly useful in drug discovery and materials science for exploring the structure-activity relationships of a given scaffold.

Solid-phase organic synthesis (SPOS) is a key technique in combinatorial chemistry. researchgate.net In this approach, the starting material is attached to a solid support, such as a resin bead, and then subjected to a series of chemical reactions. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. This allows for the use of excess reagents to drive reactions to completion. researchgate.net A variety of substituted indazoles have been synthesized using solid-phase methods, demonstrating the feasibility of this approach for generating libraries of these compounds. researchgate.net

Diversity-oriented synthesis (DOS) is another important strategy that aims to create a collection of structurally diverse molecules from a common starting material. nih.govresearchgate.net This can be achieved by employing a branching reaction sequence, where a common intermediate is subjected to a variety of different reaction conditions to generate a range of different scaffolds. The goal of DOS is to explore a wide range of chemical space and to identify novel molecular architectures with interesting biological or material properties. nih.govresearchgate.net The tetrahydroindazole core is a suitable starting point for DOS, as its functional groups can be readily modified to introduce a wide range of substituents and to construct more complex fused ring systems. researchgate.net

| Strategy | Key Principles | Application to Tetrahydroindazoles |

| Solid-Phase Synthesis | Use of a solid support to simplify purification and allow for the use of excess reagents. researchgate.net | Enables the rapid synthesis of libraries of substituted indazoles by attaching a suitable precursor to a resin and performing subsequent reactions. researchgate.net |

| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in separate reaction vessels. | Allows for the efficient creation of a library of tetrahydroindazole analogues with different substituents at various positions. |

| Diversity-Oriented Synthesis | Generation of structurally diverse molecules from a common starting material through branching reaction pathways. nih.govnih.gov | The tetrahydroindazole scaffold can be used as a starting point to create a diverse collection of related heterocyclic compounds. researchgate.netresearchgate.net |

This table summarizes key strategies in combinatorial and library synthesis and their potential application to the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1,4,6,7 Tetrahydroindazol 5 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy for Proton Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group, the protons on the saturated cyclohexanone ring, and the N-H proton of the pyrazole (B372694) ring.

The chemical shifts (δ) are influenced by the electron density around the proton. The protons on the C4, C6, and C7 positions of the tetrahydro ring would appear as multiplets in the aliphatic region (approximately 2.0-3.0 ppm). The methyl group (CH₃) at the C3 position is expected to resonate as a singlet at a slightly downfield position, typically around 2.1-2.3 ppm, due to the influence of the adjacent C=N bond. The N-H proton of the pyrazole ring is expected to be significantly downfield, often appearing as a broad singlet above 10 ppm, and its position can be concentration-dependent.

In a study of the analogous compound, 3-methyl-1H-pyrazol-5(4H)-one, the following ¹H NMR signals were observed in DMSO-d₆: a singlet for the methyl protons at δ 2.07 ppm, a singlet for the CH₂ group at δ 5.20 ppm, and a broad signal for the two N-H protons at δ 10.50 ppm rjpbcs.com. For another analogue, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the methyl protons appeared as a singlet at δ 2.29 ppm mdpi.com. These findings support the predicted chemical shift ranges for the target molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C3) | ~ 2.1 - 2.3 | Singlet (s) |

| CH₂ (at C4) | ~ 2.5 - 2.8 | Triplet (t) or Multiplet (m) |

| CH₂ (at C6) | ~ 2.2 - 2.5 | Multiplet (m) |

| CH₂ (at C7) | ~ 2.7 - 3.0 | Triplet (t) or Multiplet (m) |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C=C, C-N, aliphatic C).

For this compound, the carbonyl carbon (C5) of the ketone is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The quaternary carbon (C3a) and the C=N carbon (C3) of the pyrazole ring would appear in the aromatic/olefinic region. The methyl carbon (C-CH₃) would be found in the upfield aliphatic region. The three methylene carbons (C4, C6, C7) of the saturated ring would resonate at distinct positions within the aliphatic region.

In the related compound 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the carbonyl carbon signal was observed at δ 183.0 ppm, and the methyl carbon was at δ 12.2 ppm mdpi.com. These values provide a reference for the expected shifts in the target molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C5) | ~ 195 - 205 |

| C=N (C3) | ~ 140 - 150 |

| C (C7a) | ~ 120 - 130 |

| C (C3a) | ~ 110 - 120 |

| CH₂ (C4) | ~ 30 - 40 |

| CH₂ (C6) | ~ 25 - 35 |

| CH₂ (C7) | ~ 20 - 30 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For the target molecule, COSY would show correlations between the protons on C4, C(3a), C7a, C7, and C6, confirming the structure of the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s) (e.g., C4-H4, C6-H6, C7-H7, and the methyl C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is essential for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to C3 and C3a, and from the C4 protons to the carbonyl carbon C5, thus connecting the pyrazole and cyclohexanone rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation.

The interpretation of 1D and 2D NMR spectra for C-acylated pyrazolones has been detailed, highlighting the use of COSY, HSQC, and HMBC to confirm the regioselectivity of reactions and establish the final structure rsc.org.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp band corresponding to the C=O (ketone) stretching vibration is expected in the region of 1680-1715 cm⁻¹. The N-H stretching vibration of the pyrazole ring would appear as a broad band between 3100-3400 cm⁻¹. The C=N stretch of the pyrazole ring would be observed around 1540-1600 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups would be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Spectroscopic data for analogous compounds support these predictions. For 3-methyl-1H-pyrazol-5(4H)-one, characteristic IR bands were reported at 3380 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), and 1542 cm⁻¹ (C=N) rjpbcs.com. In the fused-ring analogue, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the carbonyl (C=O) stretch was observed at 1708 cm⁻¹ mdpi.com.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrazole N-H | 3100 - 3400 (broad) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 |

| C=O Stretch | Ketone | 1680 - 1715 (strong, sharp) |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of its analogues provides insight into the likely crystallographic parameters. For example, the related compound 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde crystallizes in the monoclinic system with the space group P2₁/c nih.gov. Another fused heterocyclic system, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic system with a P-1 space group mdpi.com. These examples show that similar heterocyclic structures can adopt different crystal systems and packing arrangements depending on their substituents and the crystallization conditions.

An X-ray diffraction analysis of the title compound would determine its unit cell dimensions (a, b, c, α, β, γ), space group, and the conformation of the tetrahydro ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing.

Table 4: Example Crystallographic Data from an Analogue (Substituted Triazolo-pyridazino-indole) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's connectivity, conformation, and absolute configuration, as well as insights into intermolecular interactions such as hydrogen bonding that govern the crystal packing.

While a specific crystal structure for this compound was not detailed in the reviewed literature, analysis of closely related tetrahydroindazole (B12648868) and pyrazole derivatives offers significant insight into the likely solid-state features of this class of compounds. For instance, the crystal structure of Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate, an analogue, reveals specific conformational and structural details. nih.gov In this molecule, the cyclohexene ring adopts a half-chair conformation, while the fused indazole ring system is nearly planar. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, forming dimers. nih.gov

Similarly, the analysis of another related heterocyclic system, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, shows it crystallizes in the monoclinic space group P2/c. researchgate.net The detailed crystallographic data from these and other analogues provide a foundational understanding of the bond lengths, angles, and crystal systems characteristic of substituted tetrahydroindazoles.

| Parameter | Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate nih.gov | 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govnih.govlibretexts.orgtriazolo [4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate researchgate.net |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₄·H₂O | C₂₀H₁₆BrN₅S | C₁₃H₁₄N₂O₂ |

| Crystal System | Triclinic | Triclinic | Monoclinic |

| Space Group | Pī | P-1 | P2/c |

| a (Å) | 6.9964 (15) | 5.9308 (2) | 17.591 (5) |

| b (Å) | 8.8647 (19) | 10.9695 (3) | 13.934 (4) |

| c (Å) | 15.124 (4) | 14.7966 (4) | 7.883 (2) |

| α (°) | 99.363 (6) | 100.5010 (10) | 90 |

| β (°) | 95.281 (6) | 98.6180 (10) | 97.816 (14) |

| γ (°) | 112.271 (4) | 103.8180 (10) | 90 |

| Volume (ų) | 844.2 (3) | 900.07 (5) | 1916.3 (9) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular characterization, it provides the exact molecular weight and offers structural clues based on the fragmentation patterns of the molecule upon ionization.

The molecular formula for this compound is C₈H₁₀N₂O, corresponding to a monoisotopic mass of 150.0793 Da. In an electron ionization (EI) mass spectrum, the unfragmented radical cation, or molecular ion (M⁺·), would be expected at m/z 150.

The fragmentation of this molecule is dictated by its functional groups and bicyclic structure. Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org Another common pathway for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from a gamma-carbon to the carbonyl oxygen, followed by cleavage of the beta-carbon bond. libretexts.orguni-saarland.de

Given the tetrahydroindazole core, fragmentation may also involve cleavage of the bonds in the six-membered ring or the pyrazole ring. The analysis of trimethylsilyl (TMS) derivatives of related pyranopyrazoles has shown that fragmentation often involves an alpha-cleavage reaction, leading to the formation of stable characteristic cations. nist.gov The stability of the resulting fragments, such as the formation of stable carbocations or neutral radicals, governs the relative abundance of the peaks observed in the mass spectrum. uni-saarland.de

| Proposed Fragment | m/z Value | Possible Origin |

|---|---|---|

| [M]⁺· (Molecular Ion) | 150 | C₈H₁₀N₂O⁺· |

| [M - CH₃]⁺ | 135 | Loss of the methyl group |

| [M - CO]⁺· | 122 | Loss of carbon monoxide (alpha-cleavage) |

| [M - C₂H₄]⁺· | 122 | Loss of ethene (retro-Diels-Alder type reaction) |

| [M - HNCO]⁺· | 107 | Loss of isocyanic acid from pyrazole ring fragmentation |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and confirmation of the empirical formula of a synthesized compound.

For this compound (C₈H₁₀N₂O), the theoretical elemental composition can be calculated from its molecular weight (150.18 g/mol ). The close agreement between calculated and found values for related compounds, as shown in the table below for an analogue, demonstrates the utility of this method in confirming molecular formulas. researchgate.net

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 63.98% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.71% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.65% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.65% |

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 67.81 | 67.79 |

| Hydrogen (H) | 6.13 | 6.15 |

| Nitrogen (N) | 12.17 | 12.15 |

Molecular Mechanisms and Biological Target Interactions of Tetrahydroindazolone Derivatives

Identification and Characterization of Molecular Targets

Derivatives of the 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold have been investigated for their interactions with various biological targets, leading to the identification of specific enzymes and receptors through comprehensive screening and binding assays.

Research has demonstrated the potential of tetrahydroindazolone derivatives to act as inhibitors of several key enzyme families.

Proteases: A series of compounds featuring a 1,5,6,7-tetrahydro-4H-indazol-4-one core has been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govnih.gov Analysis of these compounds revealed significant inhibitory activity, with Kᵢ values in the low nanomolar range, indicating a strong binding affinity to the enzyme. nih.govnih.gov The most potent among the tested compounds exhibited Kᵢ values as low as 6 nM. nih.gov

Kinases: While direct studies on this compound are limited, the broader indazole scaffold is a well-established pharmacophore in kinase inhibitor design. ed.ac.uk For instance, certain diarylamide 3-aminoindazole derivatives have shown potent, nanomolar inhibitory activity against BCR-ABL kinase, including its clinically relevant T315I mutant. semanticscholar.org Other research has focused on optimizing tetrahydroindazole (B12648868) analogues as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine (B1678525) synthesis pathway, which is a target in cancer therapy. acs.org

Nitric Oxide Synthase (NOS): The indazole nucleus is a key structural feature in some inhibitors of nitric oxide synthase. researchgate.net Notably, 7-nitro indazole has been identified as a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS). nih.gov The inhibition of the NO synthase pathway by such compounds suggests a specific interaction with the enzyme, distinct from endothelial NOS inhibition. nih.gov

Table 1: Inhibition of Human Neutrophil Elastase (HNE) by Tetrahydro-4H-indazol-4-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Kᵢ (nM) | Reference |

|---|---|---|

| Derivative 9c | 6 | nih.gov |

| Derivative 9d | 6 | nih.gov |

| Various Derivatives | 6 - 35 | nih.govnih.gov |

Tetrahydroindazole derivatives have been synthesized and evaluated for their binding characteristics at several receptor types, demonstrating both high affinity and selectivity.

Sigma Receptors: A series of tetrahydroindazole derivatives has been developed as ligands for the sigma-2 receptor, showing moderate affinity and excellent selectivity for this target over the sigma-1 receptor. researchgate.net These compounds were designed as hybrid structures, combining a tetrahydroindazole-substituted benzamide (B126) with other moieties to optimize receptor binding. researchgate.net

Cannabinoid Receptors: The tetrahydroindazole scaffold has been utilized to develop potent and selective inverse agonists for the cannabinoid-1 (CB1) receptor. nih.govx-mol.com By introducing polar functional groups into the molecule, researchers have been able to create derivatives with high peripheral selectivity, which limits their ability to cross the blood-brain barrier. nih.gov Binding affinity studies for related cannabinol (B1662348) derivatives at CB1 and CB2 receptors have quantified their interaction, with some compounds showing Kᵢ values in the low nanomolar and even picomolar range. lumirlab.com

Table 2: Binding Affinities (Kᵢ) of Cannabinol Derivatives for Cannabinoid Receptors This table is interactive. You can sort and filter the data.

| Compound | Receptor | Kᵢ Value | Reference |

|---|---|---|---|

| 11-Hydroxycannabinol (4a) | CB₁ | 38.0 ± 7.2 nM | lumirlab.com |

| 11-Hydroxycannabinol (4a) | CB₂ | 26.6 ± 5.5 nM | lumirlab.com |

| 11-Hydroxycannabinol-DMH (4b) | CB₁ | 100 ± 50 pM | lumirlab.com |

| 11-Hydroxycannabinol-DMH (4b) | CB₂ | 200 ± 40 pM | lumirlab.com |

| Cannabinol-DMH (1b) | CB₁ / CB₂ | ~100x more potent than CBN | lumirlab.com |

Elucidation of Mechanism of Action at the Molecular Level

The molecular mechanism of action for tetrahydroindazolone derivatives has been investigated through computational and experimental techniques to understand their interactions with biological targets in detail.

Molecular docking has been a critical tool for rationalizing the observed biological activities of tetrahydroindazole and related heterocyclic compounds. nih.gov These in silico studies predict the binding conformation and affinity of a ligand within the active site of its target protein. semanticscholar.orgacs.org

Docking analyses of indazole-based inhibitors in the catalytic domain of BCR-ABL kinase, for example, have revealed key molecular interactions. semanticscholar.org These studies identified two major hydrogen bonds: one between the carbonyl oxygen of the inhibitor and the amide side chain of Asp381, and another between the inhibitor's amidic hydrogen and the carboxyl oxygen of Glu286. semanticscholar.org Similarly, the X-ray cocrystal structure of a tetrahydroindazole derivative bound to DHODH showed that a major interaction occurs between the ligand's amide carbonyl oxygen and Arg136 of the enzyme, mediated by a bridge of two water molecules. acs.org Software such as AutoDock has been employed to elucidate the probable molecular targets of these compounds. nih.govmdpi.com The binding scores calculated from these docking studies, often expressed in kcal/mol, help in ranking and prioritizing compounds for further synthesis and biological testing. jbcpm.com

The quantitative assessment of binding affinity is crucial for understanding the potency of a compound. While direct dissociation constant (Kᴅ) values for this compound are not extensively reported in the reviewed literature, binding affinities are frequently quantified using the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of an inhibitor required to produce half-maximum inhibition and is an inverse measure of binding affinity. For tetrahydro-4H-indazol-4-one derivatives targeting human neutrophil elastase, Kᵢ values have been determined to be in the low nanomolar range, signifying high binding affinity. nih.govnih.gov Likewise, for cannabinoid receptor ligands, Kᵢ values have been precisely measured, with some derivatives achieving picomolar affinity. lumirlab.com

Enzyme kinetic studies provide quantitative measures of an inhibitor's potency. For the 1,5,6,7-tetrahydro-4H-indazol-4-one series of human neutrophil elastase (HNE) inhibitors, detailed kinetic analyses were performed to determine their inhibition constants (Kᵢ). nih.govnih.gov These studies confirmed that the compounds are potent inhibitors, with Kᵢ values ranging from 6 to 35 nM. nih.govnih.gov The determination of these values is critical for structure-activity relationship (SAR) studies and for optimizing the scaffold to achieve even greater potency and selectivity. nih.gov

Table 3: Enzyme Kinetic Data (Kᵢ) for Tetrahydro-4H-indazol-4-one HNE Inhibitors This table is interactive. You can sort and filter the data.

| Compound Series | Target Enzyme | Kᵢ Value Range (nM) | Reference |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | 6 - 35 | nih.govnih.gov |

Analysis of Downstream Signaling Pathways and Cellular Responses

The biological activities of this compound and its derivatives are intrinsically linked to their ability to modulate specific intracellular signaling pathways. By interacting with their molecular targets, these compounds can trigger a cascade of downstream events that ultimately dictate the cellular response. Research into tetrahydroindazolone derivatives has highlighted their potential to influence key signaling networks, primarily through the inhibition of histone deacetylase 6 (HDAC6) and human neutrophil elastase (HNE). Furthermore, related indazole structures have been shown to impact the PI3K/AKT/mTOR pathway.

Modulation of Inflammatory Pathways via HDAC6 Inhibition

A significant mechanism of action for certain tetrahydroindazolone derivatives is the inhibition of HDAC6. This has profound implications for downstream inflammatory signaling, particularly in macrophages.

One tetrahydroindazolone-based compound, referred to as compound 21, has been identified as a potent and selective HDAC6 inhibitor. nih.gov Its inhibitory action leads to an increase in the acetylation of α-tubulin, a primary substrate of HDAC6, without affecting histone acetylation. nih.gov This selective activity results in the modulation of macrophage function and inflammatory responses. Specifically, the inhibition of HDAC6 by this compound leads to a significant reduction in the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Further studies on HDAC6 inhibition have elucidated its role in macrophage polarization. Inhibition of HDAC6 tends to suppress the pro-tumoral M2 macrophage phenotype while enhancing the anti-tumoral M1 phenotype. researchgate.net This shift in macrophage polarization is a critical cellular response that can influence the tumor microenvironment and inflammatory conditions. The downstream signaling pathways that are affected by HDAC6 inhibition to mediate this effect include the TGF-β/Smad3, PI3K/AKT, STAT3, and STAT6 pathways. frontiersin.org By suppressing these pathways, HDAC6 inhibitors can prevent M2 macrophage polarization. frontiersin.org

The table below summarizes the downstream effects of a tetrahydroindazolone-based HDAC6 inhibitor.

| Compound Class | Target | Key Downstream Effect | Cellular Response | Affected Signaling Pathways |

| Tetrahydroindazolone | HDAC6 | Increased α-tubulin acetylation | Inhibition of TNF-α secretion in macrophages; Suppression of M2 macrophage polarization | TGF-β/Smad3, PI3K/AKT, STAT3, STAT6 |

Regulation of Pro-inflammatory Signaling through HNE Inhibition

Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been identified as competitive inhibitors of human neutrophil elastase (HNE). HNE is a serine protease that, when overactive, contributes to tissue damage and inflammation. By inhibiting HNE, these compounds can prevent the downstream signaling events that this enzyme initiates.

HNE is known to contribute to a self-perpetuating cycle of inflammation. For instance, it can upregulate the expression of the chemokine CXCL8 (also known as IL-8) in epithelial cells. nih.gov CXCL8 is a potent neutrophil chemoattractant, leading to the recruitment of more neutrophils and subsequent release of HNE. nih.gov Therefore, inhibition of HNE would be expected to disrupt this inflammatory loop.

Furthermore, HNE can activate various signaling pathways that promote cellular proliferation and inflammation. It has been shown to trigger ERK signaling. researchgate.net The inhibition of HNE would logically lead to the downregulation of these pathways, thereby reducing the associated cellular responses such as cell migration and mucin production. researchgate.netnih.gov One of the signaling cascades identified to be stimulated by NE involves Protein Kinase Cδ (PKCδ), leading to the activation of TNF-α–converting enzyme (TACE) and subsequent TNF-α release, which in turn activates the ERK1/2 pathway. nih.gov

The potential downstream consequences of HNE inhibition by tetrahydroindazolone derivatives are outlined in the following table.

| Compound Class | Target | Potential Downstream Effect | Potential Cellular Response | Implicated Signaling Pathways |

| Tetrahydroindazolone | HNE | Decreased CXCL8 (IL-8) expression | Reduced neutrophil chemotaxis | - |

| Attenuation of ERK1/2 phosphorylation | Decreased cell migration and proliferation | PKCδ → TACE → TNF-α → TNFR1 → ERK1/2 |

Impact on Cell Proliferation and Survival via the PI3K/AKT/mTOR Pathway

While not yet demonstrated for tetrahydroindazolone derivatives specifically, other classes of indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its abnormal activation is a common feature in many cancers. nih.gov

Studies on 3-amino-1H-indazole derivatives have shown that they can inhibit this pathway, leading to significant anti-tumor effects. nih.gov The downstream consequences of this inhibition include cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov This is achieved by regulating the levels of proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, inhibition of the PI3K/AKT/mTOR pathway by these compounds was found to suppress cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT). nih.gov

Given the structural similarities, it is plausible that tetrahydroindazolone derivatives could be developed to target components of the PI3K/AKT/mTOR pathway, which would result in the following cellular responses.

| Compound Class | Potential Target | Potential Downstream Effect | Potential Cellular Response | Potential Affected Pathways |

| Tetrahydroindazolone | PI3K/AKT/mTOR | Regulation of cell cycle and apoptosis-related proteins | G2/M cell cycle arrest; Induction of apoptosis; Inhibition of cell migration and invasion | PI3K/AKT/mTOR |

Applications of Tetrahydroindazolone Derivatives in Chemical Biology and Allied Fields

Utilization as Building Blocks in the Synthesis of Complex Molecules

The tetrahydroindazolone core serves as a valuable starting point for the construction of more complex, polyheterocyclic systems. The reactivity of the core structure allows for further chemical modifications, making it an important building block in synthetic chemistry. For instance, derivatives of tetrahydroindazolone have been used as key intermediates in the synthesis of fused heterocyclic compounds.

A notable example involves the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one. In this multi-component synthesis, a related pyrazole (B372694) amine is reacted with other precursors to construct a more elaborate molecular framework mdpi.com. The hydrazine (B178648) derivative of this complex molecule was then used as a key intermediate to synthesize a variety of other polyheterocyclic compounds, demonstrating the utility of the initial scaffold in generating molecular diversity mdpi.com. This highlights the role of the tetrahydroindazolone motif as a foundational structure for building molecules with potential biological activities.

Table 1: Synthesis of a Complex Polyheterocyclic Compound

| Starting Material Class | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|

| Pyrazole Amine | One-pot multi-component synthesis | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridinethiones | mdpi.com |

| Hydrazine Derivative | Nucleophilic displacement / Cyclization | Various Polyheterocyclic Systems | mdpi.com |

Integration into DNA-Encoded Libraries for High-Throughput Screening and Discovery

DNA-Encoded Libraries (DELs) represent a powerful technology in modern drug discovery, allowing for the synthesis and screening of vast numbers of compounds against biological targets. nih.gov The process involves attaching unique DNA tags to chemical building blocks, which are then reacted in a combinatorial fashion to generate large libraries of DNA-encoded small molecules. High-throughput screening (HTS) is then used to identify "hits" from these libraries that bind to a target protein. nih.govresearchgate.netscienceintheclassroom.orgazolifesciences.com

The tetrahydroindazolone scaffold is a suitable candidate for inclusion in DELs due to its rigid structure and the presence of functional groups that can be readily modified through DNA-compatible reactions. While direct literature describing the specific integration of 3-methyl-1,4,6,7-tetrahydroindazol-5-one into a DEL is not prevalent, the principles of DEL synthesis support its potential use. The amenability of the tetrahydroindazolone core to chemical diversification makes it an attractive scaffold for generating large libraries of compounds for HTS campaigns aimed at identifying novel bioactive molecules. nih.govresearchgate.net

Research in New Materials Development with Specific Electronic Properties

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as transistors, solar cells, and light-emitting diodes. edu.krdfrontiersin.orgresearchgate.net Heterocyclic compounds play a crucial role in this area due to their tunable electronic properties. For example, thiazole-based organic semiconductors have been extensively studied for their performance in organic electronic devices. researchgate.net

While research specifically detailing the electronic properties of this compound is limited, its conjugated heterocyclic system suggests potential for applications in materials science. The electronic characteristics of such molecules can often be tuned by chemical modification, which could lead to the development of new organic materials with specific conductivities or optical properties. The exploration of tetrahydroindazolone derivatives as organic semiconductors or components in photofunctional materials represents a promising, albeit currently underexplored, area of research. researchgate.net

Potential Roles in Agricultural Chemistry Research

The search for new and effective pesticides is a continuous effort in agricultural chemistry. Nitrogen-containing heterocyclic compounds are a well-established class of molecules with potent biological activities against various pests. For instance, certain tetrazolinone compounds have been patented for their use as pesticides. google.com Additionally, other related heterocyclic structures, such as triazone derivatives, have been synthesized and shown to possess insecticidal and fungicidal properties. nih.gov

These findings suggest that the tetrahydroindazolone scaffold could also be a valuable template for the design of new agrochemicals. The structural features of this compound and its derivatives could be modified to interact with biological targets in insects or fungi, leading to the development of novel herbicides, insecticides, or fungicides. Research into the biological activity of tetrahydroindazolones in agricultural pests and plant pathogens could unveil new applications for this class of compounds.

Table 2: Examples of Heterocyclic Compounds in Agricultural Chemistry

| Compound Class | Application | Mode of Action | Reference |

|---|---|---|---|

| Tetrazolinones | Pesticide | Control of various pests | google.com |

| Triazone Derivatives | Insecticide / Fungicide | Activity against aphids and various plant fungi | nih.gov |

Applications as Precursors for Dyes, Pigments, and Chelating Agents

The structure of this compound, containing multiple nitrogen atoms and a ketone group, suggests its potential to act as a chelating agent. Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. chemrevlett.comnih.gov This property is crucial in various applications, from medicine to environmental remediation. The nitrogen and oxygen atoms in the tetrahydroindazolone ring could coordinate with metal ions, making these compounds interesting candidates for the development of new metal sensors or sequestrants.

While the direct use of tetrahydroindazolone derivatives as dyes or pigments is not widely documented, their heterocyclic nature provides a foundation for the synthesis of chromophoric systems. Many organic dyes and pigments contain extended π-systems within heterocyclic rings. Through chemical modification to extend the conjugation of the tetrahydroindazolone core, it is conceivable that colored compounds could be produced. This remains an area for future investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-1,4,6,7-tetrahydroindazol-5-one, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of hydrazine derivatives with ketones or diketones under acidic or basic conditions is a common approach. For example, refluxing precursors in solvents like DMF or ethanol with catalysts (e.g., Fe₃O4@FU nanoparticles) can enhance cyclization efficiency. Reaction temperature (60–100°C) and solvent polarity significantly affect yields; higher temperatures may accelerate kinetics but risk decomposition. Purification via flash chromatography (silica gel, ether/petroleum ether) or recrystallization (ethanol) is recommended .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be employed to confirm the structure of this compound?

- Methodology :

- IR : Identify characteristic carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and N-H bonds (indazole ring) at 3200–3400 cm⁻¹.

- ¹H NMR : Look for methyl group signals (δ 1.2–1.5 ppm) and aromatic/heterocyclic protons (δ 6.5–8.0 ppm). Coupling patterns in the tetrahydroindazole core confirm ring saturation.

- UV-Vis : Monitor λmax in ethanol or acetonitrile (e.g., 238 nm for related triazolyl-thioacetate derivatives) to assess conjugation and π→π* transitions .

Q. What solvent systems are effective for purification, and how do they impact compound purity?

- Methodology : Flash chromatography with gradients of ether/petroleum ether (1:5 ratio) resolves polar byproducts. For recrystallization, ethanol or DMF/water mixtures are ideal for removing unreacted precursors. Solvent-free methods (e.g., using nanocatalysts like GO@Fe(ClO4)₃) minimize impurities by reducing side reactions .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in the thermal stability of this compound derivatives?

- Methodology : Use variable-temperature ¹H NMR or spectrophotometry (e.g., in CH₃CN at 24–45°C) to track degradation rates. Arrhenius plots (ln k vs. 1/T) derived from kinetic data (e.g., half-life, rate constants) quantify activation energy and identify decomposition pathways. For example, methyl-substituted xylylenes show temperature-dependent dimerization, which may parallel stability challenges in tetrahydroindazoles .

Q. What validation parameters are critical for ensuring reproducibility in quantifying this compound via spectrophotometry?

- Methodology : Validate methods per pharmacopeial standards (e.g., specificity via peak purity, linearity with R² >0.99, accuracy ±2% recovery). For example, UV quantification at λ = 238 nm for triazolyl-thioacetate derivatives requires robustness testing against pH shifts (3–9) and solvent composition variations .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Methodology : Employ solvent-free multicomponent reactions (e.g., aldehydes, hydroxylamine, ethyl acetoacetate) at 100°C with recyclable nanocatalysts (GO@Fe(ClO4)₃). This reduces waste and improves atom economy (>80% yields). Microwave-assisted synthesis can further shorten reaction times .

Q. What computational strategies predict the bioactivity of this compound analogs?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., kinases). QSAR models using descriptors like logP, H-bond donors, and topological polar surface area correlate structural features with activity. For example, triazole derivatives show enhanced pharmacokinetics when substituents improve solubility .

Q. How do structural modifications (e.g., halogenation, alkylation) influence the pharmacological profile of this compound?

- Methodology : Synthesize analogs via halogenation (e.g., iodine in thiazolidinones) or alkylation (e.g., ethyl/phenyl groups). Test in vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀). Fluorophenyl substituents in pyrano[2,3-c]pyrazoles enhance antiproliferative activity, suggesting similar strategies for tetrahydroindazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.